molecular formula C54H86Br2N2O2S2 B565840 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1260685-63-9

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B565840
CAS No.: 1260685-63-9
M. Wt: 1019.222
InChI Key: MULORLONPRJAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of pyrrolo[3,4-c]pyrrole-1,4-dione, which is a core structure in many organic semiconductors. The presence of bromothiophene and octyldodecyl groups enhances its solubility and electronic properties, making it suitable for use in organic electronics and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to form 5-bromothiophene.

    Coupling Reaction: The brominated thiophene is then coupled with pyrrolo[3,4-c]pyrrole-1,4-dione using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step requires a boronic acid derivative of the pyrrolo[3,4-c]pyrrole-1,4-dione and a palladium catalyst under basic conditions.

    Alkylation: The final step involves the alkylation of the coupled product with 2-octyldodecyl bromide to introduce the long alkyl chains, enhancing the solubility of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromothiophene groups to thiophene or other derivatives.

    Substitution: The bromine atoms in the bromothiophene groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with electronic and molecular systems. The bromothiophene groups contribute to the compound’s electron-accepting properties, while the pyrrolo[3,4-c]pyrrole-1,4-dione core facilitates charge transport. The long alkyl chains enhance solubility and processability, making it suitable for use in various electronic devices .

Properties

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H86Br2N2O2S2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULORLONPRJAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H86Br2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856412
Record name 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1019.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260685-63-9
Record name 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the compound's structure in the context of organic thin-film transistors (OTFTs)?

A1: The compound serves as a monomer in the synthesis of diketopyrrolopyrrole (DPP)-based π-conjugated copolymers. [] The presence of the β-unsubstituted quinquethiophene (5T) unit, introduced through polymerization with α,α′-bis(trimethylstannyl)-terthiophene, is crucial for achieving high hole-mobility in OTFTs. This structural feature contributes to enhanced molecular ordering at low temperatures, leading to improved performance. []

Q2: How is the compound utilized in the development of near-infrared (NIR) imaging and photothermal therapy agents?

A2: The compound acts as a building block for synthesizing double-acceptor conjugated polymers, which are promising materials for NIR-II fluorescence imaging and NIR-II photothermal therapy applications. [] While the provided abstract doesn't delve into specific mechanisms, it highlights the compound's role in constructing materials with desirable optical properties for these applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.